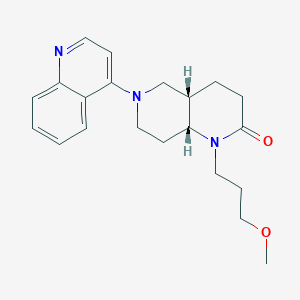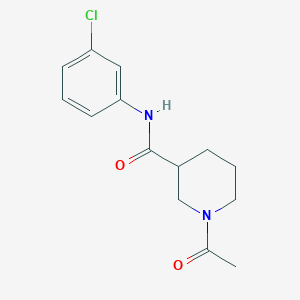
2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research. It is a member of the acrylonitrile family and is known for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.
作用机制
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile involves the inhibition of enzyme activity by binding to the active site of the enzyme. It acts as a competitive inhibitor by mimicking the substrate of the enzyme and preventing its catalytic activity. The exact mechanism of inhibition varies depending on the target enzyme, but it generally involves the formation of a stable enzyme-inhibitor complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile have been studied extensively in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases and phosphodiesterases. It has also been found to possess anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2. In addition, it has been shown to inhibit the replication of several viruses such as HIV and hepatitis C virus.
实验室实验的优点和局限性
The advantages of using 2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile in lab experiments include its potent inhibitory activity against a range of enzymes, its fluorescent properties, and its potential applications in medicinal chemistry and biochemistry. However, its limitations include its low solubility in aqueous solutions, its potential toxicity, and its high cost.
未来方向
There are several future directions for the research on 2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile. One direction is to explore its potential applications in materials science, such as in the development of fluorescent sensors and probes. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and viral infections. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method to improve its yield and purity.
合成方法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile involves the reaction of 4-ethoxy-3-iodobenzaldehyde and 2-aminobenzimidazole with acrylonitrile in the presence of a base catalyst. The reaction mechanism involves the formation of an imine intermediate, which undergoes a nucleophilic addition reaction with acrylonitrile to yield the final product. The synthesis method has been optimized to yield high purity and yield of the product.
科学研究应用
2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been found to exhibit potent inhibitory activity against a range of enzymes such as tyrosine kinases, proteases, and phosphodiesterases. It has also been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. Moreover, it has been used as a fluorescent probe for imaging studies in biological systems.
属性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14IN3O/c1-2-23-17-8-7-12(10-14(17)19)9-13(11-20)18-21-15-5-3-4-6-16(15)22-18/h3-10H,2H2,1H3,(H,21,22)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZLDLFYPUAVAQ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-iodophenyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-bromo-2-{[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5305289.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-ethoxyphenyl]acrylonitrile](/img/structure/B5305291.png)
![4-ethoxy-N-ethyl-3-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5305293.png)

![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B5305316.png)
![4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5305319.png)
![1-[(4-chlorophenyl)sulfonyl]-N-pyridin-3-ylpiperidine-4-carboxamide](/img/structure/B5305335.png)
![4-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5305352.png)
![1-(2-methyl-3-furoyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5305355.png)
![6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305370.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5305376.png)

![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5305385.png)